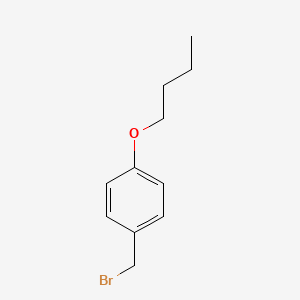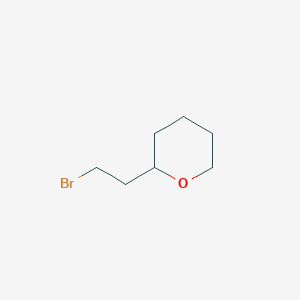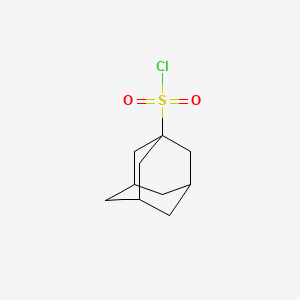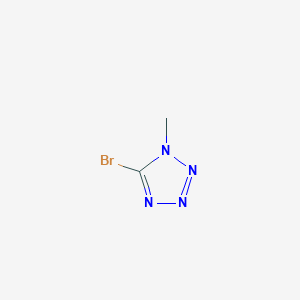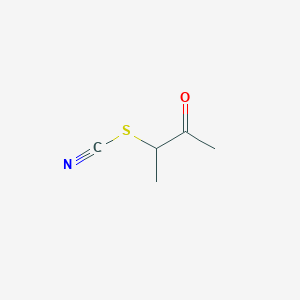
3-Oxobutan-2-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxobutan-2-yl thiocyanate, also known as 4-isothiocyanato-2-butanone, is a chemical compound that has been the subject of various studies due to its interesting reactivity and potential applications in organic synthesis. It is particularly noted for its reactions with compounds possessing different functional groups, leading to the formation of a variety of heterocyclic compounds of biological importance .
Synthesis Analysis
The synthesis of 3-Oxobutan-2-yl thiocyanate has been explored in detail, with literature compiling comprehensive methods for its preparation. The compound is known for its peculiar behavior, especially its sensitivity towards acids, which can lead to different products depending on the presence or absence of acid in the reaction conditions. The pH of the reaction also plays a significant role in determining the outcome .
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Oxobutan-2-yl thiocyanate is not directly discussed in the provided papers, related compounds with similar functional groups have been studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies involve detailed structure elucidation processes and the use of shift prediction programs to confirm molecular structures .
Chemical Reactions Analysis
3-Oxobutan-2-yl thiocyanate exhibits interesting reactivity, particularly when treated with amines, leading to the formation of thiourea derivatives. Its reactions with compounds that have an amino group along with other functional groups result in the formation of condensed bicyclic or tricyclic heterocycles. These reactions are influenced by the presence of other functional groups such as OH, SH, and COOH, which can lead to the formation of complex structures with nitrogen and/or sulfur in the rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Oxobutan-2-yl thiocyanate are closely related to its reactivity and the conditions under which it is synthesized and reacted. Its sensitivity to acids and the pH of the reaction environment are crucial factors that affect its behavior. The compound's ability to form thiourea derivatives and heterocyclic compounds suggests that it has versatile chemical properties that can be exploited in synthetic organic chemistry .
Applications De Recherche Scientifique
Synthesis of Bicyclo[3.1.0]hexan-2-ones : Thiocyanate derivatives, similar to 3-Oxobutan-2-yl thiocyanate, are used in the synthesis of complex organic compounds. For instance, N-Propenyl-3-oxobutanamides underwent oxidative intramolecular cyclization to produce 3-azabicyclo[3.1.0]hexan-2-ones (Asahi & Nishino, 2009).
Degradation of Thiocyanate in Aqueous Solutions : Thiocyanate compounds are involved in advanced oxidation processes for the degradation of thiocyanate in aqueous solutions, especially in the context of environmental remediation and wastewater treatment (Budaev, Batoeva, & Tsybikova, 2015).
Investigation of New Chemical Compounds : Thiocyanate derivatives are often used in the identification and synthesis of new chemical compounds for various purposes. For instance, the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide illustrates the use of thiocyanate derivatives in chemical research (McLaughlin et al., 2016).
Environmental Science and Technology : Thiocyanate compounds are central in studies related to the oxidation of aqueous solutions of thiocyanate, which is significant for understanding and managing industrial and mining wastewater (Vicente & Díaz, 2003).
Bioremediation and Wastewater Treatment : Research into the microbial degradation of thiocyanate, particularly by haloalkaliphilic sulfur-oxidizing bacteria, is crucial for developing biotechnological applications in wastewater remediation. This is particularly relevant for the treatment of industrial waste streams containing thiocyanate (Berben, Balkema, Sorokin, & Muyzer, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-oxobutan-2-yl thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5(2)8-3-6/h5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFRGLSACZTTIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500163 |
Source


|
| Record name | 3-Oxobutan-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobutan-2-yl thiocyanate | |
CAS RN |
57308-65-3 |
Source


|
| Record name | 3-Oxobutan-2-yl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

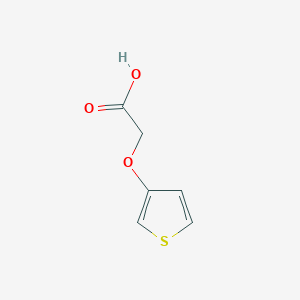
![4-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1281406.png)
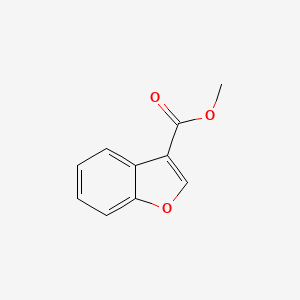
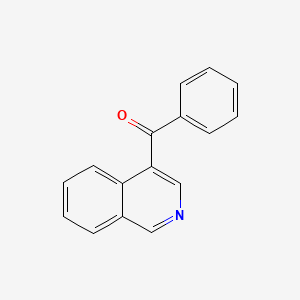
![3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1281416.png)
![2-[(3-Fluorobenzyl)thio]ethanol](/img/structure/B1281417.png)

